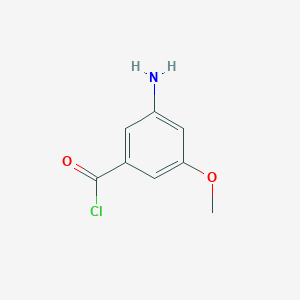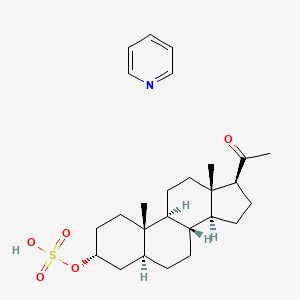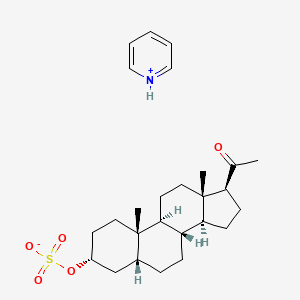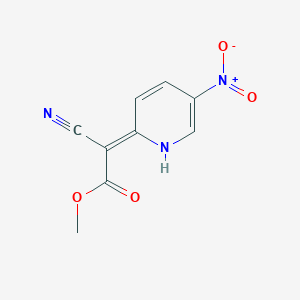
醋美辛酰基-β-D-葡萄糖醛酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acemetacin-acyl-beta-D-glucuronide is a metabolite of Acemetacin . Acemetacin is a potent non-steroidal anti-inflammatory drug, derived from the indol-3-acetic acid, whose activity is thought to be mainly through its active metabolite indomethacin .
Synthesis Analysis
Acemetacin is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin. It presents other inactive metabolites made by reaction of O-demethylation, N-desacylation and part of them are also transformed by conjugation with glucuronic acid .Molecular Structure Analysis
The molecular formula of Acemetacin-acyl-beta-D-glucuronide is C27H26ClNO12 . The molecular weight is 591.96 g/mol . The structure is complex, with multiple functional groups including ester, ether, and carboxylic acid groups .Chemical Reactions Analysis
The main chemical reaction involving Acemetacin-acyl-beta-D-glucuronide is its formation from Acemetacin through metabolic processes in the body. This involves esterolytic cleavage and conjugation with glucuronic acid .Physical And Chemical Properties Analysis
Acemetacin-acyl-beta-D-glucuronide has a molecular weight of 591.9 g/mol and a complex molecular formula of C27H26ClNO12 . It has a high number of hydrogen bond acceptors (12) and donors (4), and a relatively high topological polar surface area of 191 Ų .科学研究应用
Pharmaceutical Applications
Acemetacin-acyl-beta-D-glucuronide is a metabolite of Acemetacin , a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation . It is derived from the indol-3-acetic acid, and its activity is thought to be mainly through its active metabolite indomethacin .
Chemical Synthesis
Beyond its pharmaceutical applications, Acemetacin-acyl-beta-D-glucuronide also finds utility in the realm of chemical synthesis . Its unique structural features, including the acyl and glucuronide groups, make it a valuable building block for the construction of more complex organic molecules .
Metabolite Studies
As a metabolite of Acemetacin, Acemetacin-acyl-beta-D-glucuronide can be used in metabolite studies to understand the metabolic pathways and processes involved in the body’s handling of Acemetacin .
Drug Efficacy Studies
The formation of Acemetacin-acyl-beta-D-glucuronide as a metabolite of Acemetacin can be studied to understand the drug’s efficacy. This can provide insights into how the drug is processed in the body and how its therapeutic effects are achieved .
Drug Safety Studies
Studies on Acemetacin-acyl-beta-D-glucuronide can also contribute to understanding the safety profile of Acemetacin. By studying this metabolite, researchers can gain insights into potential side effects or adverse reactions associated with the use of Acemetacin .
Bioavailability Studies
Acemetacin-acyl-beta-D-glucuronide can be used in bioavailability studies to understand how much of the administered Acemetacin is available for therapeutic action. This can help in optimizing drug dosing and improving therapeutic outcomes .
作用机制
安全和危害
属性
IUPAC Name |
(3S,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21?,22-,23?,24?,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGATKMJUPIELX-KAACLVPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)